2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound featuring a benzimidazole moiety, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Piperazine Ring Formation: The piperazine ring is often synthesized through the cyclization of appropriate diamines.
Coupling Reactions: The benzimidazole and piperazine moieties are coupled using benzyl bromide and other reagents under controlled conditions.
Final Assembly: The ethanol group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Types of Reactions:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The benzimidazole ring can undergo reduction reactions to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated benzimidazole derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazine: Lacks the ethanol group, resulting in different chemical properties.
2-[1-Benzyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-2-27-22-11-7-6-10-21(22)24-23(27)18-25-13-14-26(20(17-25)12-15-28)16-19-8-4-3-5-9-19/h3-11,20,28H,2,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCKKMNCDENRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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